(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine
Description
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative featuring a 2-chloro-3-fluorobenzyl substituent at the nitrogen atom of the piperidine ring. This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules, particularly in central nervous system (CNS) and receptor-targeting therapeutics.
Properties
IUPAC Name |
(3S)-1-[(2-chloro-3-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-12-9(3-1-5-11(12)14)7-16-6-2-4-10(15)8-16/h1,3,5,10H,2,4,6-8,15H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYUAVGCCMNBMI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C(=CC=C2)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=C(C(=CC=C2)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloro-3-fluorophenylmethyl Group: This step involves the substitution of the piperidine nitrogen with the 2-chloro-3-fluorophenylmethyl group. This can be achieved using reagents such as 2-chloro-3-fluorobenzyl chloride in the presence of a base.
Amination: The final step involves the introduction of the amine group at the third carbon atom of the piperidine ring. This can be accomplished through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the chloro or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium iodide in acetone, silver nitrate, and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
The compound (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and case studies.
Basic Information
- Molecular Formula : C12H16ClFN2
- CAS Number : 105812-81-5
- SMILES Notation : C1CCN(C(C2=CC(=C(C=C2)Cl)F)C1)C
Pharmacological Research
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine has been studied for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds. It has been investigated for:
- Antidepressant Activity : Studies suggest that compounds with a piperidine structure can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Neuropharmacology
Research indicates that this compound may act as a selective inhibitor of certain neurotransmitter transporters, such as glycine transporters. This inhibition can lead to increased glycine levels in the synaptic cleft, which is beneficial for treating conditions like schizophrenia and other mood disorders .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules aimed at enhancing pharmacological profiles. For instance, modifications of the piperidine ring or the phenyl substituent can yield derivatives with improved efficacy or reduced side effects .
Case Studies
Several studies have documented the effects of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine:
- Study on GlyT1 Inhibition : A recent study reported the design of a novel glycine transporter inhibitor using this compound as a scaffold, demonstrating significant improvements in binding affinity and selectivity compared to existing inhibitors .
Potential Toxicity and Safety Profile
While exploring its applications, researchers have also assessed the compound's safety profile. Toxicological studies indicate that while it exhibits some degree of cytotoxicity at high concentrations, its therapeutic window appears favorable when dosed appropriately .
Mechanism of Action
The mechanism of action of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Pyrrolidine Core
Compound A : (3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin -3-amine
- Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
- Molecular Formula : C₁₁H₁₄ClFN₂ (Molar Mass: 228.69 g/mol) .
- Key Differences: Reduced ring size (pyrrolidine) increases ring strain but enhances conformational rigidity.
Compound B : (3S)-N-(3-Fluorobenzyl)piperidin-3-amine dihydrochloride
Substituent Modifications on the Aromatic Ring
Compound C : (2S,3S)-N-[2-Methoxy-5-(trifluoromethoxy)benzyl]-2-phenylpiperidin-3-amine
- Structure : 2-Methoxy-5-(trifluoromethoxy)benzyl and 2-phenylpiperidine groups.
- Molecular Formula : C₂₂H₂₆F₃N₂O₂ (Molar Mass: 422.45 g/mol) .
- Key Differences: Trifluoromethoxy and methoxy groups introduce strong electron-withdrawing and donating effects, respectively, altering electronic interactions.
Functional Group Additions
Compound D : (3S)-1-(2-Aminoethyl)-N-benzyl-N-ethylpiperidin-3-amine
- Structure: 2-Aminoethyl side chain and N-benzyl-N-ethyl groups.
- Molecular Formula : C₁₇H₂₈N₄ (Molar Mass: 288.44 g/mol) .
- Key Differences: Aminoethyl side chain introduces a basic tertiary amine, enhancing hydrogen-bonding capacity. Increased hydrophilicity may improve solubility but reduce blood-brain barrier penetration compared to the target compound.
Halogenation and Heterocyclic Modifications
Compound E : (3S)-1-(5-Chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N-[(3,5-dichlorophenyl)methyl]piperidin-3-amine
Comparative Data Table
Research Implications
- Ring Size : Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidines due to reduced ring strain .
- Halogen Effects : Chloro and fluoro substituents enhance binding through hydrophobic and electrostatic interactions, as seen in Compound E’s PDB ligand role .
- Salt Forms : Dihydrochloride salts (Compounds B, D) improve solubility, critical for in vivo applications .
- Heterocycles : Compounds with imidazopyridine (E) or quinazoline () cores may target kinases or nucleic acid-binding proteins .
Biological Activity
(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine structure and specific substitutions, presents unique interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
The molecular formula of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is , with a molecular weight of 242.72 g/mol. The compound features a piperidine ring substituted with a 2-chloro-3-fluorophenylmethyl group, contributing to its unique chemical behavior and biological interactions .
The biological activity of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that this compound may act as an agonist or antagonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways. The specific mechanisms are still under investigation, but potential pathways include modulation of neurotransmitter release and inhibition of enzymatic activity related to neurotransmission .
Biological Activity Studies
Research has indicated several significant biological activities associated with this compound:
- Antidepressant-like Effects : In animal models, (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine has shown promise in exhibiting antidepressant-like effects, potentially through serotonin receptor modulation.
- Analgesic Properties : Studies have suggested that this compound may possess analgesic properties, possibly by influencing pain pathways in the CNS.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, which could be beneficial in neurodegenerative conditions .
Research Findings and Case Studies
Several studies have investigated the biological activity of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antidepressant-like effects in rodent models through increased serotonergic activity. |
| Study 2 | Showed analgesic effects via modulation of pain pathways; further research needed to elucidate mechanisms. |
| Study 3 | Investigated neuroprotective properties against oxidative stress in neuronal cell cultures. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of (3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (3R)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine | Similar piperidine structure but different stereochemistry | Potentially different receptor interactions |
| 2-chloro-3-fluorobenzylamine | Lacks piperidine structure | Limited CNS activity |
| 4-fluorobenzylamine | Similar aromatic substitution pattern | Different pharmacological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
